molecular formula C20H19NO B11839073 N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide CAS No. 920300-17-0

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide

Cat. No.: B11839073
CAS No.: 920300-17-0
M. Wt: 289.4 g/mol
InChI Key: MKELZLNEHWMTLD-UHFFFAOYSA-N
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Description

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide is a synthetic chemical compound with the molecular formula C20H19NO . This compound is part of the broader class of naphthalene carboxamides, which are investigated in scientific research for their potential biological activities. It is critical for researchers to note that this substance has been identified and scheduled as a controlled substance in certain jurisdictions, such as the state of Mississippi, highlighting its potential for misuse and the importance of strict regulatory compliance . Researchers exploring naphthalene carboxamides often focus on their antimicrobial and antimycobacterial properties. Studies on structurally related compounds have shown that the naphthalene carboxamide scaffold can exhibit significant activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial species such as Mycobacterium avium . The mechanism of action for related antimicrobial naphthalene carboxanilides is complex and may involve the inhibition of key enzymatic systems in bacteria, such as two-component regulatory systems and transglycosylases . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. All researchers are responsible for understanding and adhering to the local, state, national, and international regulations that govern the handling, storage, and use of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920300-17-0

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H19NO/c1-20(2,16-11-4-3-5-12-16)21-19(22)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,1-2H3,(H,21,22)

InChI Key

MKELZLNEHWMTLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Recent studies have explored the synthesis of antidepressant molecules via metal-catalyzed reactions, where derivatives of naphthalene-based compounds, including N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide, have shown promising results in enhancing serotonin levels in the brain. These compounds are being investigated for their potential as selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Properties

Research indicates that naphthalene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models, including ovarian and lung cancer .

Case Study:
A study on naphthalimide derivatives revealed that these compounds could intercalate DNA and inhibit topoisomerase II, leading to effective cancer treatment outcomes . This mechanism is particularly relevant for this compound due to its structural similarities.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that modifications in the phenyl and naphthalene rings can significantly enhance potency against specific targets .

Modification Effect on Activity Reference
Methyl substitution on phenyl ringIncreased potency against cancer cells
Alteration of carboxamide groupImproved solubility and bioavailability

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders beyond depression, such as anxiety and schizophrenia. The modulation of neurotransmitter release through these compounds could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Naphthalene Carboxamide Derivatives

Compound Name Substituent Molecular Weight (g/mol) logP Polar Surface Area (Ų) Biological Activity
This compound* 2-Phenylpropan-2-yl ~307.4 (estimated) ~4.5 (estimated) ~33.5 (estimated) Not reported (inferred psychoactive potential)
N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide 1,3-Thiazol-2-yl 254.31 3.24 33.54 Not specified
N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide 2-Chlorophenyl, dihydroxy 313.74 4.54 73.05 Not reported
CUMYL-4CN-BINACA 4-Cyanobutyl, indazole Not provided Not reported Not reported Regulated synthetic cannabinoid
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamates 2-Chlorophenyl Varies (13 derivatives) Not reported Not reported Antimicrobial activity

*Estimated values based on structural analogs.

Substituent Effects on Properties and Activity

Lipophilicity and Bioavailability: The 2-phenylpropan-2-yl group in the target compound likely increases logP compared to smaller substituents like thiazolyl (logP = 3.24) or electron-withdrawing groups (e.g., chlorophenyl). In contrast, N-(2-chlorophenyl) derivatives exhibit antimicrobial activity , suggesting that electron-withdrawing substituents may favor target binding in bacterial systems.

Polar Surface Area (PSA) :

  • The dihydroxy naphthalene derivative (PSA = 73.05 Ų) has significantly higher polarity than the target compound (estimated PSA ~33.5 Ų), which may reduce its membrane permeability but improve aqueous solubility.

Regulatory and Safety Profiles: CUMYL-4CN-BINACA, a structural analog with an indazole core, is regulated under drug laws due to its cannabinoid receptor agonism . The target compound’s naphthalene scaffold and bulky alkyl group may similarly interact with cannabinoid receptors, though experimental validation is needed.

Biological Activity

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide, also known as N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C20H19NOC_{20}H_{19}NO with a molecular weight of approximately 289.37 g/mol. The presence of the naphthalene moiety contributes to its aromatic properties, while the carboxamide functional group may influence its chemical reactivity and biological activity.

This compound exhibits various biological activities primarily through interactions with specific protein targets. These interactions can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Binding Affinity Studies

Research indicates that compounds similar in structure to this compound can exhibit varying binding affinities to receptors such as cannabinoid receptors (CB1 and CB2), which are implicated in numerous physiological processes including pain modulation, appetite regulation, and mood stabilization .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antiproliferative Exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells .
Antimicrobial Displays antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium species .
Cannabinoid Activity Potential activity at cannabinoid receptors, contributing to psychoactive effects similar to synthetic cannabinoids .

Case Studies and Research Findings

  • Antiproliferative Activity in Cancer Cells
    • A study demonstrated that this compound significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics . The mechanism involved the destabilization of microtubules, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Evaluation
    • In antimicrobial assays, derivatives of naphthalene carboxamides exhibited MIC values indicating effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with MICs around 42 µM. This suggests potential therapeutic applications in treating resistant bacterial infections .
  • Synthetic Cannabinoid Research
    • The compound's structural similarities with synthetic cannabinoids have prompted investigations into its psychoactive properties. It has been shown to bind more effectively than Δ9-tetrahydrocannabinol (THC) at cannabinoid receptors, raising concerns about its potential for abuse and adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation between naphthalene-1-carboxylic acid derivatives and 2-phenylpropan-2-amine. Coupling agents like DCC or EDC are used to activate the carboxyl group, followed by nucleophilic substitution. Optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and purification via column chromatography. Reaction progress is monitored using TLC or HPLC to ensure intermediate purity .

Q. How should researchers design in vitro experiments to assess the compound's cytotoxicity, considering variables like cell lines and exposure duration?

  • Experimental Design : Use standardized cell lines (e.g., HepG2 for hepatic effects, HEK293 for renal) with exposure routes mimicking pharmacological delivery (oral, dermal, or intravenous). Include controls for systemic effects (body weight, hematological parameters) and measure IC50 values over 24–72 hours. Dose-response curves should account for solubility limits (e.g., DMSO as a vehicle, ≤0.1% final concentration) .

Q. What analytical techniques are critical for characterizing the compound’s structural and functional properties?

  • Techniques :

  • Structural Confirmation : NMR (¹H/¹³C) for backbone validation, FT-IR for amide bond identification (~1650 cm⁻¹).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification.
  • Stability Testing : Accelerated degradation studies under varying pH (3–9) and temperature (25–40°C) to identify hydrolytic or oxidative liabilities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Store in airtight containers at 2–8°C, away from light and moisture. Use fume hoods during synthesis to avoid inhalation of fine particles. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. No occupational exposure limits are established, but treat as a potential irritant .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across different species or exposure routes?

  • Data Analysis : Cross-species comparisons require allometric scaling (e.g., mg/kg body weight adjustments) and in vitro-in vivo extrapolation (IVIVE). For conflicting oral vs. inhalation toxicity, use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Validate findings with metabolomics profiling (e.g., CYP450-mediated metabolite identification) .

Q. What strategies are effective in elucidating the compound's mechanism of action when interacting with ambiguous molecular targets?

  • Approach : Combine target-agnostic methods like thermal shift assays (TSA) to identify protein binding partners, followed by CRISPR-Cas9 knockout screens to validate pathway involvement. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Confirm functional effects via enzymatic inhibition assays (e.g., fluorogenic substrates) .

Q. How can synthetic routes be modified to enhance the compound’s bioactivity while minimizing off-target interactions?

  • Optimization : Introduce substituents at the naphthalene 4-position or phenylpropan-2-yl group to alter steric/electronic properties. Use structure-activity relationship (SAR) studies with analogs (e.g., halogenated derivatives) to balance lipophilicity (LogP) and polar surface area (PSA). High-throughput screening (HTS) identifies lead candidates with improved selectivity .

Q. What in silico tools are most reliable for predicting the compound’s environmental persistence and bioaccumulation potential?

  • Tools :

  • Persistence : EPI Suite (BIOWIN model) for biodegradation half-life estimates.
  • Bioaccumulation : Quantitative structure-property relationship (QSPR) models using octanol-water partition coefficients (LogKow).
  • Toxicity : ECOSAR for aquatic toxicity profiling. Validate predictions with microcosm studies (soil/water systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.